REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[N:9]1[CH:14]=[CH:13][C:12]([CH2:15][S:16]([OH:19])(=O)=[O:17])=[CH:11][CH:10]=1.N1C=CC=CC=1CS(O)(=O)=O.P(Cl)(Cl)(Cl)(Cl)[Cl:32]>P(Cl)(Cl)(Cl)=O>[OH:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[N:9]1[CH:14]=[CH:13][C:12]([CH2:15][S:16]([Cl:32])(=[O:19])=[O:17])=[CH:11][CH:10]=1 |f:5.6|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CS(=O)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CS(=O)(=O)O
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reprecipitated as the triflate salt
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled in ice for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was then cautiously heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over a period of 1.5 hrs during which time extensive gas evolution
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hr
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the excess phosphorous oxychloride was distilled off under vacuum
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the pot temperature below 80° C
|
Type
|
DISSOLUTION
|
Details
|
The residual solid was dissolved in acetonitrile (200 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
crystallized by the gradual addition of ether (400 ml)
|
Type
|
FILTRATION
|
Details
|
The product was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
OS(=O)(=O)C(F)(F)F.N1=CC=C(C=C1)CS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |